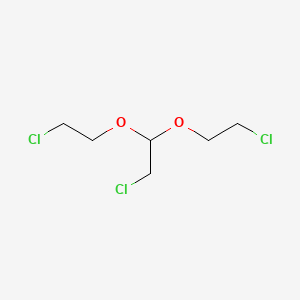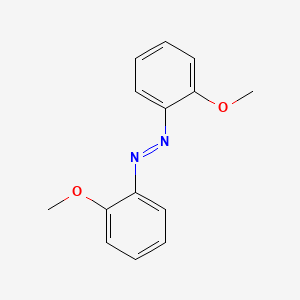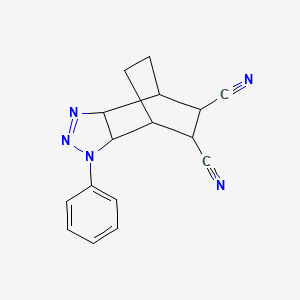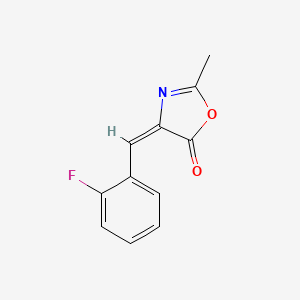
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy-: is a chemical compound characterized by the presence of three tert-butyl groups and a hydroxyl group attached to a cyclohexadienone ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadienone and tert-butyl alcohol.
Reaction Conditions: The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Catalysts: Employing efficient catalysts to ensure high yield and purity.
Purification: Implementing purification techniques such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Formation of 2,5-cyclohexadien-1-one derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexadienone compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate various biochemical pathways, including oxidative stress and signal transduction pathways.
Effects: The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-methyl-: Similar structure but with a methyl group instead of a hydroxyl group.
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-methoxy-: Contains a methoxy group instead of a hydroxyl group.
2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-(4-methylphenoxy)-: Features a phenoxy group in place of the hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- imparts unique chemical properties, such as increased reactivity and the ability to form hydrogen bonds, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
4971-61-3 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2,4,6-tritert-butyl-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H30O2/c1-15(2,3)12-10-18(20,17(7,8)9)11-13(14(12)19)16(4,5)6/h10-11,20H,1-9H3 |
InChI-Schlüssel |
WMRAVYBVFIBGHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


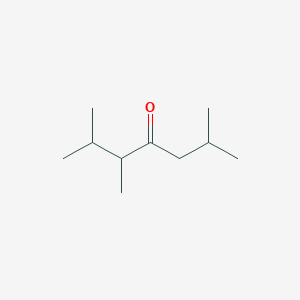
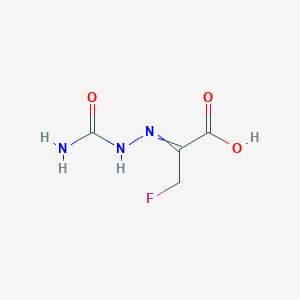
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)
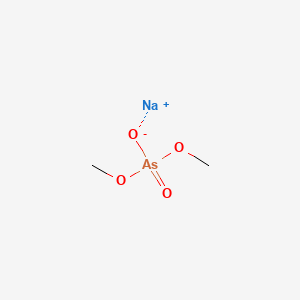
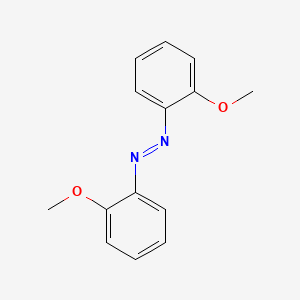

![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
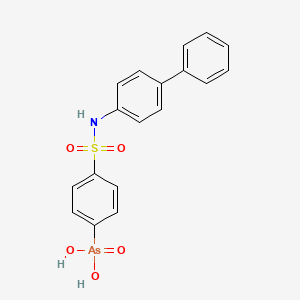
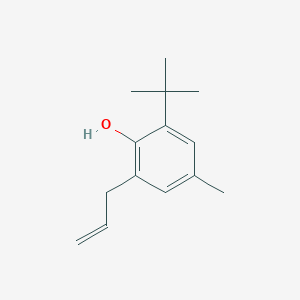
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
